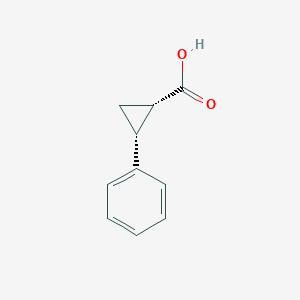

(1S,2R)-2-Phenylcyclopropanecarboxylic acid

Description

(1S,2R)-2-Phenylcyclopropanecarboxylic acid (CAS: 939-89-9) is a chiral cyclopropane derivative characterized by a phenyl group at the C2 position and a carboxylic acid moiety at C1. The compound exists as a racemic cis-isomer (1S,2R), where the asterisk denotes relative stereochemistry . Cyclopropane derivatives are notable for their strained ring structure, which enhances metabolic stability and membrane permeability, making them valuable in medicinal chemistry .

Properties

IUPAC Name |

(1S,2R)-2-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDDRJBFJBDEPW-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23020-18-0, 939-89-9 | |

| Record name | 2-Phenyl-1-cyclopropanecarboxylic acid, (1S-cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023020180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V3W75X6M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1S-CIS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5Y6RJ2VZ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Phenylcyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, where a zinc-copper couple is used to generate a carbenoid from diiodomethane, which then reacts with styrene to form the cyclopropane ring . Another method involves the use of diazo compounds in the presence of transition metal catalysts to achieve cyclopropanation .

Industrial Production Methods

Industrial production of this compound often employs enantioselective synthesis techniques to ensure high enantiomeric purity. This can be achieved through the use of chiral catalysts or chiral auxiliaries during the cyclopropanation process .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols or aldehydes, and substituted aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its cyclopropane structure enhances binding affinity and metabolic stability, making it a valuable scaffold for drug development. Studies have shown that derivatives of (1S,2R)-2-phenylcyclopropanecarboxylic acid exhibit anti-proliferative effects on cancer cell lines, including significant inhibition of U937 human myeloid leukemia cells without cytotoxic effects at therapeutic concentrations .

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The strained nature of the cyclopropane ring allows it to participate in unique chemical reactions, facilitating the formation of reactive intermediates that can interact with enzymes and receptors.

Organic Synthesis

Building Block for Complex Molecules

This compound is widely used as a building block for synthesizing complex organic molecules and chiral ligands. Its unique reactivity allows for the construction of various derivatives that can be tailored for specific applications in research and industry .

Case Studies

A notable case study involved the use of this compound in the synthesis of enantiopure cyclopropane compounds through biotransformation methods. This approach demonstrated the compound's utility in generating chiral intermediates essential for pharmaceutical applications .

Agrochemicals

Biological Activity Against Pests

The derivatives of this compound have shown potential as agrochemicals due to their biological activity against plant pathogens and pests. The rigid conformation and strong C–H bonds associated with cyclopropanes enhance their efficacy in these applications .

Mechanism of Action

The mechanism of action of (1S,2R)-2-Phenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include binding to active sites of enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

Substituted Benzyl Derivatives

Substitution at the α-carbon (C1) with para-substituted benzyl groups significantly enhances inhibitory potency against bacterial targets:

Key Findings :

Ortho-Substituted Phenyl Derivatives

Ortho-substitutions alter steric and electronic properties, impacting activity:

| Compound Name | Substituent (R) | Stereochemistry | Key Activity/Data | Reference |

|---|---|---|---|---|

| (1S,2S)-2-(2-Methylphenyl)cyclopropanecarboxylic acid | 2-CH₃-C₆H₄ | (1S,2S) | Structural analog with uncharacterized activity |

Key Findings :

Stereoisomers and Enantiomers

Stereochemistry critically influences biological activity:

Key Findings :

Functional Group Modifications

Structural analogs with additional carboxyl or heterocyclic groups:

Key Findings :

- Dicarboxylic acid derivatives (e.g., compound 23) retain activity but may face challenges in pharmacokinetics due to increased polarity .

Physicochemical and Structural Properties

- Hydrogen Bonding : The cis-(1S,2R) isomer exhibits distinct hydrogen bonding patterns compared to trans-(1R,2R), as shown by crystallographic studies .

- Ring Asymmetry : The cyclopropane ring in cis-isomers displays asymmetry (bond lengths: 1.504–1.551 Å), influencing conformational stability .

- LogP and Solubility : Benzyl-substituted derivatives (e.g., 14b, 15b) have higher LogP values, enhancing lipophilicity and membrane penetration .

Biological Activity

(1S,2R)-2-Phenylcyclopropanecarboxylic acid is a chiral compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and applications in pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

- Structure : The compound features a cyclopropane ring with a phenyl group and a carboxylic acid functional group, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Serotonin Receptors : Preliminary studies indicate that this compound may interact with serotonin receptors, suggesting potential applications in treating mood disorders and other neurological conditions .

- Anti-inflammatory Properties : Research has indicated that derivatives of this compound exhibit anti-inflammatory effects, although detailed mechanisms remain to be elucidated.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic applications in various diseases .

In Vitro Studies

Recent studies have demonstrated significant biological activities associated with this compound and its derivatives. A summary of findings is presented in the table below:

| Compound Type | Target Cell Line | Effect on Proliferation | Cytotoxicity |

|---|---|---|---|

| This compound | U937 (human leukemia) | Significant inhibition | None |

| Derivatives | Various cancer lines | Varies | Varies |

These findings suggest that the compound may selectively inhibit cancer cell proliferation without inducing cytotoxicity at therapeutic concentrations.

Case Studies

- Anti-Cancer Activity : In studies involving human myeloid leukemia cells (U937), derivatives of this compound exhibited significant anti-proliferative effects. These compounds did not show cytotoxic effects at therapeutic concentrations, indicating a targeted mechanism worth further investigation.

- Serotonergic Activity : Research indicates that the compound may modulate neurotransmitter activity through serotonin receptor interactions. This suggests potential applications in developing drugs for mood disorders .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including cyclopropanation reactions. The unique structure allows for the creation of various derivatives that can enhance or modify its biological activity.

Synthesis Methods

The following methods are commonly employed:

- Cyclopropanation Reactions : Utilizing reagents like methylene iodide and zinc-copper couple to form cyclopropane derivatives.

- Functional Group Modifications : Altering the carboxylic acid or phenyl substituents can yield compounds with varying biological activities.

Comparative Analysis with Similar Compounds

Comparative studies highlight the uniqueness of this compound against other compounds within the cyclopropane family:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Phenylcyclopropanecarboxylic acid | Cyclopropane | Different stereochemistry (cis configuration) |

| 1,1-Diphenylcyclopropane | Cyclopropane | Contains two phenyl groups; more steric hindrance |

| 3-Methylphenylcyclopropanecarboxylic acid | Cyclopropane | Methyl substitution; alters reactivity |

The structural characteristics of this compound contribute to its distinct reactivity and biological activity compared to these analogs .

Q & A

Q. What are the key synthetic routes for (1S,2R)-2-Phenylcyclopropanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves cyclopropanation via diazo compounds (e.g., ethyl diazoacetate) and transition metal catalysts (e.g., rhodium(II) acetate) to form the cyclopropane ring. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis. For example, Shim et al. () used reductive carbonylation of (2,2-dibromocyclopropyl)benzene to yield cis/trans isomers, with separation via alkaline hydrolysis. Optimizing solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) can enhance diastereoselectivity .

Q. How can researchers confirm the stereochemical purity of this compound?

Chiral HPLC (e.g., Chiralcel OD column with hexane/propan-2-ol/TFA mobile phase) and NMR spectroscopy are critical. For instance, the trans-(−)-isomer showed a retention time of 5.56 min, while the cis-(±)-isomer resolved into distinct peaks under similar conditions . Polarimetry ([α]D values) and X-ray crystallography further validate enantiomeric excess (>98% ee) .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Mass spectrometry (HRMS): Confirms molecular weight (162.19 g/mol for the parent compound; ).

- FT-IR: Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and cyclopropane ring vibrations (~1000 cm⁻¹).

- 1H/13C NMR: Distinct signals for cyclopropane protons (δ 1.2–2.5 ppm) and phenyl groups (δ 7.2–7.5 ppm) .

Advanced Research Questions

Q. How does the stereochemistry of this compound impact its biological activity?

The trans-(−)-enantiomer exhibits higher affinity for μ-opioid receptors as an inverse agonist, while cis-isomers show reduced activity due to steric hindrance in receptor binding pockets . In Gram-negative bacteria, cis-derivatives like Cis(±)-1-methyl-2-phenylcyclopropane-1,2-dicarboxylic acid improved membrane penetration via lipophilic interactions .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

Discrepancies often arise from:

- Enantiomeric impurities: Validate purity via chiral chromatography .

- Assay conditions: Use standardized enzyme inhibition assays (e.g., CysK inhibition at pH 7.4 with 1 mM substrate) .

- Structural modifications: Compare derivatives with substituents (e.g., 4-chlorobenzyl vs. phenyl groups) to isolate structure-activity relationships .

Q. How can computational methods guide the design of novel derivatives for target-specific applications?

Molecular docking (e.g., AutoDock Vina) predicts binding poses in μ-opioid receptors or bacterial enzymes. For example, the trans-(−)-isomer’s carboxylic acid group forms hydrogen bonds with receptor residues (e.g., Tyr148), while cyclopropane rigidity minimizes entropic penalties . QSAR models prioritize derivatives with logP < 3.5 for optimal bioavailability .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.